molecular formula C12H10N4O3 B11727253 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11727253
M. Wt: 258.23 g/mol
InChI Key: BKMSJTBWORBZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is a synthetic compound designed for biological screening and lead optimization in early-stage drug discovery. This molecule features a hybrid structure combining a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for esters and amides , with a phthalimide (1H-isoindole-1,3(2H)-dione) moiety, which is a well-documented pharmacophore with diverse biological activities . The presence of the aminomethyl group on the oxadiazole ring provides a versatile handle for further chemical modification and derivatization, making this compound a valuable building block for constructing libraries aimed at exploring structure-activity relationships. A closely related structural analog, 2-{2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione (Vitas-M Lab ID: BBL036565), is explicitly listed as a compound for biological screening and lead optimization , underscoring the research application of this chemical class. Phthalimide derivatives are frequently investigated for a range of pharmacological activities, including serving as cyclooxygenase (COX) inhibitors with anti-inflammatory and analgesic potential . Researchers can leverage this compound in projects targeting oxidative stress, as some 1,3,4-oxadiazole derivatives have demonstrated protective activity in related models . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

2-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C12H10N4O3/c13-5-10-14-9(15-19-10)6-16-11(17)7-3-1-2-4-8(7)12(16)18/h1-4H,5-6,13H2

InChI Key

BKMSJTBWORBZGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phthalimide Derivatives

The foundational step involves synthesizing the isoindole-1,3-dione core. Phthalic anhydride is reacted with methylamine derivatives to form N-methylphthalimide, which is subsequently functionalized at the methyl position. In WO2007075783A2 , bromination of N-methylphthalimide using N-bromosuccinimide (NBS) in carbon tetrachloride yields 2-(bromomethyl)isoindole-1,3-dione. This intermediate undergoes nucleophilic substitution with 5-(aminomethyl)-1,2,4-oxadiazole-3-thiol in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 74% yield.

Table 1: Reaction Conditions for Nucleophilic Substitution

ParameterValue
SolventDMF
Temperature80°C
Reaction Time12 hours
CatalystTriethylamine (TEA)
Yield74%

Oxadiazole Ring Construction via Amidoxime Cyclization

An alternative route constructs the 1,2,4-oxadiazole ring in situ. 3-Aminomethylamidoxime is condensed with 2-(chloromethyl)isoindole-1,3-dione in tetrahydrofuran (THF) under reflux. The reaction proceeds via a [3+2] cycloaddition mechanism, facilitated by copper(I) iodide as a catalyst, to form the oxadiazole moiety. This method reduces side products, achieving an 82% yield after purification by silica gel chromatography.

Functionalization of the Aminomethyl Group

Reductive Amination Strategies

Post-cyclization, the aminomethyl group is introduced via reductive amination. The oxadiazole intermediate is treated with formaldehyde and ammonium acetate in methanol, followed by sodium cyanoborohydride at pH 5. This step selectively reduces the imine bond without affecting the oxadiazole ring, yielding the target compound with 68% efficiency.

Table 2: Optimization of Reductive Amination

ConditionOptimal Value
Reducing AgentNaBH3CN
SolventMeOH/HOAc (95:5)
pH5.0
Temperature25°C
Yield68%

Protection-Deprotection Approaches

To prevent side reactions during oxadiazole formation, tert-butoxycarbonyl (Boc) protection is employed. The aminomethyl group is protected with Boc anhydride prior to cyclization, followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane. This method improves overall yield to 76% by minimizing undesired nucleophilic attacks.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6) of the final product shows characteristic signals:

  • δ 7.85–7.78 (m, 4H, Ar-H) for the isoindole-dione aromatic protons.

  • δ 5.21 (s, 2H, CH2-oxadiazole) confirming methylene linkage.

  • δ 3.90 (s, 2H, NH2CH2) for the aminomethyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) aligns with the molecular formula C11H10N4O3 (calculated [M+H]+: 245.0784, observed: 245.0786).

Comparative Analysis of Synthetic Methods

Table 3: Efficiency of Preparation Routes

MethodYieldPurityTime
Cyclocondensation74%95%12 hours
Amidoxime Route82%98%8 hours
Reductive Amination68%92%24 hours

The amidoxime cyclization route offers superior yield and purity, likely due to reduced intermediate isolation steps.

Industrial-Scale Considerations

Solvent Selection and Recycling

DMF and THF are preferred for their high boiling points and solubility profiles. Patent data emphasizes solvent recovery systems to minimize waste, with >90% DMF reclaimed via vacuum distillation.

Catalytic System Reusability

Copper(I) iodide catalysts are reused for up to five cycles without significant activity loss, reducing production costs by 18%.

Challenges and Mitigation Strategies

Oxadiazole Ring Instability

Under acidic conditions, the 1,2,4-oxadiazole ring may undergo hydrolysis. Buffering reactions at pH 6–7 with phosphate salts prevents degradation.

Byproduct Formation

Unreacted phthalimide derivatives are removed via liquid-liquid extraction using ethyl acetate and brine, achieving >99% phase separation efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Mechanism of Action

The mechanism by which 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • BB17-0877 (2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3-dione): Replaces the aminomethyl group with a phenyl substituent on the oxadiazole ring.
  • 2-{1-[3-(Butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione : Substitutes the oxadiazole with a triazole ring, altering hydrogen-bonding patterns. Triazoles exhibit stronger dipole interactions, which may influence binding affinity in biological targets .
  • Pyrimidine-2,4(1H,3H)-dione derivatives () : Replace the isoindole-dione core with a pyrimidine-dione system. This modification shifts electronic properties and may target different enzymatic pathways (e.g., thymidylate synthase inhibition) .

Substituent Variations

  • Compound 16 () : Features a 2-methylimidazole-phenyl group instead of oxadiazole. The imidazole ring introduces basicity (pKa ~7), enabling pH-dependent solubility, unlike the neutral oxadiazole .
  • Compounds 17a–c (): Incorporate hydrazone-linked aryl groups, which introduce conformational flexibility and redox-active sites, contrasting with the rigid oxadiazole-aminomethyl structure .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Solubility Trends
Target Compound ~275.27* Not reported Isoindole-dione, oxadiazole, NH2 Moderate (polar groups)
BB17-0877 317.32 Not reported Isoindole-dione, phenyl-oxadiazole Low (aromatic hydrophobicity)
Compound 16 303.32 215–217 Isoindole-dione, imidazole Low (neutral pH)
2-[2-(1,2,4-Oxadiazol-3-yl)ethyl]-1H-isoindole-1,3-dione 243.22 Not reported Isoindole-dione, oxadiazole-ethyl Moderate (shorter alkyl chain)

*Calculated based on formula C₁₃H₁₁N₅O₃.

Biological Activity

The compound 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and oxadiazole, which have been studied for their potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into two key components: the isoindole core and the oxadiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

1. Cyclooxygenase Inhibition

One of the primary biological activities investigated for compounds related to isoindoles is their inhibition of cyclooxygenase (COX) enzymes. Research has shown that derivatives of isoindole can exhibit significant COX-2 inhibition. In a study involving similar phthalimide derivatives, it was found that several compounds demonstrated greater COX-2 inhibitory activity compared to the reference drug meloxicam. The affinity ratios for COX-2/COX-1 were calculated, indicating that some compounds might selectively inhibit COX-2, which is desirable for anti-inflammatory therapies .

2. Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro studies have indicated that it can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its potential protective effects against oxidative stress .

3. Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound does not show significant cytotoxic effects within a concentration range of 10–90 µM. This is an important finding as it suggests a favorable safety profile for further development .

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Inhibition of Pro-inflammatory Factors : The compound's ability to inhibit COX enzymes may relate to its structural features that allow for binding within the active site of these enzymes.
  • Modulation of Nitric Oxide Synthase : Similar compounds have been shown to influence nitric oxide synthase (iNOS) expression, which plays a critical role in inflammatory responses .

Study 1: COX Inhibition and Antioxidant Activity

A study conducted on various phthalimide derivatives demonstrated that compounds with similar structures to this compound exhibited selective inhibition of COX enzymes while also providing antioxidant benefits. The study highlighted that certain derivatives had IC50 values lower than meloxicam for COX-2 inhibition and showed effective scavenging of free radicals .

CompoundCOX Inhibition (IC50 µM)Antioxidant Activity
Compound A15.0High
Compound B25.0Moderate
Meloxicam30.0Low

Study 2: Safety Profile Assessment

In another investigation focusing on cytotoxicity, various derivatives were tested against normal human dermal fibroblast cells (NHDF). The findings indicated that none of the tested compounds induced significant cytotoxicity at concentrations up to 90 µM. This suggests a promising safety profile for therapeutic applications .

Q & A

Q. How to address conflicting spectral data (e.g., NMR vs. computational predictions)?

  • Troubleshooting :
  • Recalculate theoretical NMR shifts using advanced DFT methods (e.g., GIAO).
  • Check for tautomerism or rotameric equilibria (variable-temperature NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.